2-(5-Chloro-2-thienyl)-3-methylpyridine 2-(5-Chloro-2-thienyl)-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187170-17-7
VCID: VC2656170
InChI: InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3
SMILES: CC1=C(N=CC=C1)C2=CC=C(S2)Cl
Molecular Formula: C10H8ClNS
Molecular Weight: 209.7 g/mol

2-(5-Chloro-2-thienyl)-3-methylpyridine

CAS No.: 1187170-17-7

Cat. No.: VC2656170

Molecular Formula: C10H8ClNS

Molecular Weight: 209.7 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-thienyl)-3-methylpyridine - 1187170-17-7

Specification

CAS No. 1187170-17-7
Molecular Formula C10H8ClNS
Molecular Weight 209.7 g/mol
IUPAC Name 2-(5-chlorothiophen-2-yl)-3-methylpyridine
Standard InChI InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3
Standard InChI Key GKXBDRIFLMILFS-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)C2=CC=C(S2)Cl
Canonical SMILES CC1=C(N=CC=C1)C2=CC=C(S2)Cl

Introduction

Chemical Properties

Identification Data

The following table summarizes the key identification data for 2-(5-Chloro-2-thienyl)-3-methylpyridine:

PropertyValue
Chemical Name2-(5-Chloro-2-thienyl)-3-methylpyridine
CAS Registry Number1187170-17-7
Molecular FormulaC₁₀H₈ClNS
Molecular Weight209.7 g/mol
ManufacturerMATRIX SCIENTIFIC
Storage ConditionsRoom temperature

Source: FUJIFILM Wako product information

Chemical Reactivity

The reactivity of 2-(5-Chloro-2-thienyl)-3-methylpyridine can be predicted based on its structural components:

The pyridine nitrogen can act as a Lewis base and nucleophile, enabling the compound to participate in coordination chemistry with metals and in protonation reactions. The chlorine substituent on the thiophene ring represents a potential reactive site for nucleophilic aromatic substitution reactions, particularly under catalyzed conditions. This feature provides a handle for further synthetic modifications.

The methyl group at position 3 of the pyridine ring may exhibit reactivity typical of benzylic positions, potentially undergoing oxidation to aldehyde or carboxylic acid functionalities under appropriate conditions. Both aromatic rings may participate in electrophilic aromatic substitution reactions, though with different reactivity patterns due to the electronic influence of the heteroatoms.

Synthesis and Preparation

Precursors and Starting Materials

The synthesis of 2-(5-Chloro-2-thienyl)-3-methylpyridine would likely require the following key precursors:

PrecursorRole in Synthesis
3-MethylpyridineCore pyridine structure
2-Bromo-3-methylpyridineElectrophilic coupling partner
5-Chloro-2-thienylboronic acidNucleophilic coupling partner
Palladium catalystsFacilitates cross-coupling
Bases (K₂CO₃, Cs₂CO₃)Activates boronic acid derivatives
Solvents (THF, dioxane, DMF)Reaction medium

The choice of specific reagents and conditions would depend on factors such as functional group compatibility, desired yield, and scale of production.

Applications and Research Significance

Comparative Analysis with Related Compounds

To understand the potential significance of 2-(5-Chloro-2-thienyl)-3-methylpyridine, a comparison with structurally related compounds provides valuable context:

CompoundCAS RNKey Structural DifferenceNoted Properties/Applications
2-(5-Chloro-2-thienyl)-3-methylpyridine1187170-17-7Methyl at position 3 of pyridineNot specifically documented
2-(5-Chloro-2-thienyl)-4-methylpyridine202336-12-7Methyl at position 4 of pyridineElectronic properties, potential use in organic semiconductors
2-(5-Chloro-2-thienyl)-5-methylpyridine1187163-39-8Methyl at position 5 of pyridineSynthesized via cross-coupling reactions
3-(5-Chloro-2-thienyl)-4-methylpyridine1187169-93-2Thiophene at position 3 of pyridineDocumented physical properties
2-(5-Chloro-2-thienyl)-6-methylpyridineNot providedMethyl at position 6 of pyridinePotential antimicrobial properties

This comparison reveals how subtle structural variations—specifically the position of the methyl group on the pyridine ring—may influence the properties and potential applications of these compounds. The unique 3-methyl positioning in 2-(5-Chloro-2-thienyl)-3-methylpyridine likely confers distinct electronic, steric, and physicochemical properties that differentiate it from its isomers.

Current Research Status and Future Directions

Future Research Directions

Future research on 2-(5-Chloro-2-thienyl)-3-methylpyridine could productively focus on several areas:

Structure-Activity Relationship Studies: Comparative analysis with positional isomers could provide valuable insights into how subtle structural changes affect properties and biological activities. The specific influence of the methyl group at position 3 of the pyridine ring warrants investigation.

Materials Science Applications: Given that related compounds have shown promise in electronic materials, investigation of this compound's electronic, optical, and conductive properties could reveal potential applications in:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic cells

  • Field-effect transistors

  • Sensors and detectors

Medicinal Chemistry Screening: Systematic evaluation of the compound's activity against various biological targets could identify potential therapeutic applications, particularly given the noted antimicrobial properties of related structures.

Synthetic Methodology Development: Optimization of synthetic routes for this compound could lead to more efficient preparation methods, potentially enabling larger-scale production for applications requiring significant quantities.

Coordination Chemistry: Investigation of the compound's ability to act as a ligand in metal complexes could lead to applications in catalysis or the development of new materials with unique properties.

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